Gluconic acid
Overview
Description
Gluconic acid is an organic compound with the molecular formula C6H12O7. It is a white, crystalline solid that is highly soluble in water. The compound is naturally occurring and can be found in fruits, honey, and wine. It is formed by the oxidation of glucose and is widely used in various industries due to its chelating properties and mild acidity .
Mechanism of Action
Target of Action
Gluconic acid, a naturally occurring compound, primarily targets the cation-anion balance in electrolyte solutions . It is commonly found in salts with sodium and calcium .
Mode of Action
This compound interacts with its targets by maintaining the cation-anion balance in electrolyte solutions . It forms the gluconate anion in neutral aqueous solutions . The gluconate anion has the ability to chelate Ca²⁺, Fe²⁺, K⁺, Al³⁺, and other metals, including lanthanides and actinides .
Biochemical Pathways
This compound is typically produced by the aerobic oxidation of glucose in the presence of the enzyme glucose oxidase . This conversion produces gluconolactone and hydrogen peroxide . The lactone spontaneously hydrolyzes to this compound in water . This process is a part of the glucose oxidation pathway.
Pharmacokinetics
It is known that this compound is soluble in water , which suggests that it may have good bioavailability
Result of Action
The primary result of this compound’s action is the maintenance of the cation-anion balance in electrolyte solutions . This balance is crucial for various physiological processes. Additionally, the gluconate anion’s chelating ability can influence the availability of certain metal ions .
Action Environment
This compound is widely present in nature, especially in plants, fruits, rice, dairy products, vinegar, meat, wine, and honey . Many fungi, yeasts, and bacteria are also able to produce this compound . The production and action of this compound can be influenced by environmental factors such as oxygen supply . For instance, a high oxygen atmosphere can increase the productivity of this compound during fermentation .
Biochemical Analysis
Biochemical Properties
Gluconic acid is typically produced by the aerobic oxidation of glucose in the presence of the enzyme glucose oxidase . The conversion produces gluconolactone and hydrogen peroxide . The lactone spontaneously hydrolyzes to this compound in water . This compound is an aldonic acid derived from ß - d -glucose via a site-specific oxidation, in which the aldehyde group (-CHO) at C-1 is oxidized electrochemically or catalytically .
Cellular Effects
This compound penetrates cell walls and is then metabolized through the pentose phosphate pathway . It has been found to have anti-inflammatory and antibacterial effects , which has important applications in the medical treatment of liver diseases .
Molecular Mechanism
The steady-state kinetics of the oxidation of β-D-glucopyranose by molecular oxygen obeys a ping pong bi–bi kinetic mechanism . For the reductive half-reaction, β-D-glucopyranose is oxidized to D-glucono-δ-lactone by transferring a proton from its C1-hydroxyl to a basic group on the enzyme (His516), and a direct hydride transfer occurs from its C1 position to the N5 position of the isoalloxazine ring of FAD .
Temporal Effects in Laboratory Settings
The expression of VvIdnDH at the transcriptional and translational levels in grape berries increased within 3 weeks after full bloom and then decreased, similarly to the trend for TA contents . Almost no VvIdnDH transcript was detected in the mature berries, but VvIdnDH protein was detectable .
Metabolic Pathways
This compound is involved in the pentose phosphate pathway . It is typically produced by the aerobic oxidation of glucose in the presence of the enzyme glucose oxidase .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gluconic acid is typically produced by the aerobic oxidation of glucose in the presence of the enzyme glucose oxidase. This reaction produces gluconolactone and hydrogen peroxide. The gluconolactone then spontaneously hydrolyzes to form this compound in water . The overall reaction can be summarized as follows: [ \text{C}6\text{H}{12}\text{O}_6 + \text{O}_2 \rightarrow \text{C}6\text{H}{10}\text{O}_6 + \text{H}_2\text{O}_2 ] [ \text{C}6\text{H}{10}\text{O}_6 + \text{H}_2\text{O} \rightarrow \text{C}6\text{H}{12}\text{O}_7 ]
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation using various strains of fungi and bacteria, such as Aspergillus niger and Gluconobacter oxydans. These microorganisms oxidize glucose to this compound under controlled conditions. The fermentation process is favored due to its high yield and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Gluconic acid undergoes several types of chemical reactions, including:
Oxidation: this compound can be further oxidized to form keto-gluconic acids under specific conditions.
Reduction: It can be reduced to form gluconolactone and other derivatives.
Substitution: this compound can react with various metal ions to form gluconate salts, such as calcium gluconate and sodium gluconate.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Metal salts like calcium chloride and sodium hydroxide are commonly used to form gluconate salts.
Major Products:
Gluconate Salts: These are widely used in pharmaceuticals and as food additives.
Keto-gluconic Acids: These are used in various chemical applications.
Scientific Research Applications
Gluconic acid has a wide range of applications in scientific research and industry:
Chemistry: It is used as a chelating agent to bind metal ions in various chemical processes.
Biology: this compound is used in cell culture media and as a carbon source for microbial growth.
Comparison with Similar Compounds
Lactic Acid: Both gluconic acid and lactic acid are organic acids used in food and pharmaceutical industries. lactic acid is derived from the fermentation of lactose, while this compound is derived from glucose.
Citric Acid: Citric acid is another organic acid with chelating properties, commonly used in food and cleaning products.
Uniqueness: this compound is unique due to its mild acidity and strong chelating properties, making it particularly effective in applications requiring the removal of metal ions without causing damage to surfaces or biological tissues .
Properties
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3-,4+,5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHNJXZEOKUKBD-SQOUGZDYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O7 | |
Record name | GLUCONIC ACID | |
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Related CAS |
124423-64-9, Array | |
Record name | D-Gluconic acid, homopolymer | |
Source | CAS Common Chemistry | |
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Record name | D-Gluconic acid | |
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DSSTOX Substance ID |
DTXSID8027169, DTXSID8042000 | |
Record name | D-Gluconic acid | |
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Record name | Gluconic acid | |
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Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; NKRA, Colourless to light yellow, clear syrupy liquid, Light brown solid; Commercial product is 50% aqueous solution; [Hawley] 50% aqueous solution: Pale yellow liquid; [MSDSonline], Solid, WHITE CRYSTALLINE POWDER. | |
Record name | D-Gluconic acid | |
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Record name | GLUCONIC ACID | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Gluconic acid | |
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Record name | Gluconic acid | |
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Solubility |
FREELY SOL IN WATER; SLIGHTLY SOL IN ALC, INSOLUBLE IN ETHER AND MOST OTHER ORGANIC SOLVENTS, 316 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 100 (good) | |
Record name | GLUCONIC ACID | |
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Record name | Gluconic acid | |
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Density |
1.24 @ 25 °C/4 °C, 1.23 g/cm³ | |
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Color/Form |
NEEDLES FROM ETHANOL & ETHER, CRYSTALS | |
CAS No. |
526-95-4, 133-42-6 | |
Record name | Gluconic acid | |
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Melting Point |
131 °C, 113 - 118 °C | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary methods for gluconic acid production?
A1: this compound can be produced through various methods:
- Microbial Fermentation: This is the most common method, employing microorganisms like Aspergillus niger [, , , , ] and Aureobasidium pullulans [] to convert glucose to this compound.
- Chemical Oxidation: This method utilizes strong oxidants like hydrogen peroxide to oxidize glucose to this compound [].
- Electrochemical Oxidation: This technique uses electrodes, such as copper, platinum, and gold, to oxidize D-glucose in an alkaline medium, potentially yielding this compound and other valuable products like D-glucaric acid [].
Q2: How is this compound metabolized in the gut?
A2: this compound, when reaching the large intestine, is poorly absorbed but readily fermented by gut microbiota [, ]. Lactic acid bacteria, such as Lactobacillus reuteri and L. mucosae, ferment this compound into lactate and acetate. These byproducts are then utilized by acid-utilizing bacteria, like Megasphaera elsdenii and Mitsuokella multiacida, to produce butyrate [].
Q3: Can this compound be produced from substrates other than glucose?
A3: While glucose is the most common substrate, research indicates that some microorganisms can utilize alternative carbon sources for this compound production. For instance, Aspergillus niger has shown the capability to utilize lactose from cheese whey, alongside glucose, for this compound production [].
Q4: How does the choice of neutralization agent impact this compound fermentation?
A4: The type of neutralization agent used during fermentation can significantly influence the process efficiency. Replacing calcium carbonate with sodium hydroxide or sodium carbonate can notably increase the total substrate concentration in the fermentation medium, leading to higher conversion rates of glucose to 2-keto-D-gluconic acid [].
Q5: How does this compound production by Aspergillus niger vary under different fermentation conditions?
A5: The yield of this compound from Aspergillus niger is influenced by the fermentation method and substrate concentration. Submerged, semisolid-state, surface, and solid-state surface fermentations all exhibit varying biomass production and specific growth rates depending on the glucose concentration [].
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C6H12O7, and its molecular weight is 196.16 g/mol.
Q7: What spectroscopic techniques are useful for characterizing this compound?
A7: Various spectroscopic methods can be employed to characterize this compound:
- Fourier Transform Infrared Spectroscopy (FTIR): FTIR helps identify functional groups and can be used to characterize this compound produced through fermentation [].
- Extended X-ray Absorption Fine Structure (EXAFS): EXAFS provides insights into the local atomic structure around specific elements, useful for studying ligand exchange reactions involving this compound and metal complexes [].
- Raman Spectroscopy: This technique investigates vibrational modes in molecules, offering complementary information to FTIR and is valuable for studying ligand exchange reactions of this compound [].
- UV Absorption Spectrophotometry: This method utilizes the absorption of ultraviolet-visible light to quantify and study the interactions of this compound, particularly in the context of ligand exchange reactions [].
Q8: What are the key applications of this compound?
A8: this compound finds applications in various sectors:
- Food Industry: As a food additive (E574), it acts as an acidity regulator, sequestrant, and leavening agent []. It is also used in baking powder and some dairy products.
- Pharmaceuticals: this compound is used in calcium gluconate production, a medication for calcium deficiency []. It is also used as an excipient in pharmaceutical formulations.
Q9: How does this compound enhance the dissolution of iron from steelmaking slag?
A9: this compound plays a crucial role in improving iron dissolution from steelmaking slag, which is used to supply nutrients like Si, P, and Fe to seawater for phytoplankton growth. In the alkaline environment of seawater, this compound forms complexes with iron, enhancing its solubility and stability. This complexation process allows for a greater release of soluble iron from the slag into the surrounding water [].
Q10: What is the role of this compound in the deodorization of fish oil?
A10: this compound can be used to remove undesirable odors from purified fish oil, such as squid fish oil. When packed into columns, this compound effectively reduces odor compounds, potentially through adsorption or chemical reactions. This method provides a promising avenue for producing high-quality, deodorized fish oil products [].
Q11: How is this compound employed in biosensors?
A11: this compound is a key component in biosensors for glucose detection. Enzymes like gluconate kinase (GK) and 6-phospho-D-gluconate dehydrogenase (6PGDH) are immobilized on electrodes modified with conductive polymers, such as polyaniline. These enzymes catalyze reactions involving this compound, enabling the sensitive detection of glucose levels in samples like grape must [].
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